molecular formula C20H18ClN3O3S B2791982 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 895782-05-5

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2791982
CAS No.: 895782-05-5
M. Wt: 415.89
InChI Key: KTTULLJTXVRCEI-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a thiazole-based ethanediamide derivative characterized by:

  • A 1,3-thiazol core substituted at the 4-position with a 4-chlorophenyl group.
  • An ethyl linker bridging the thiazole ring to an ethanediamide moiety.
  • A terminal 4-methoxyphenyl group on the ethanediamide.

This compound combines structural features associated with bioactivity, including the electron-withdrawing chloro group (enhancing lipophilicity) and the methoxy group (modulating electronic and hydrogen-bonding properties). Below, we compare its structural, synthetic, and functional attributes with related compounds.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-17-8-6-15(7-9-17)23-19(26)18(25)22-11-10-16-12-28-20(24-16)13-2-4-14(21)5-3-13/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTULLJTXVRCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly as a selective ligand for the D4 dopamine receptor. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19H17ClN2O2S
  • Molecular Weight : 362.87 g/mol
  • IUPAC Name : this compound

Target of Action

The primary target of this compound is the D4 dopamine receptor , which plays a crucial role in various neurological processes.

Mode of Action

This compound functions as a potent and selective ligand for the D4 dopamine receptor. By binding to this receptor, it modulates dopaminergic signaling pathways that are essential for motor control, mood regulation, and reward mechanisms.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is:

  • Solubility : Soluble in DMSO but insoluble in water.
  • Absorption and Distribution : The specific absorption characteristics have yet to be fully elucidated; however, its solubility profile suggests potential for effective cellular uptake in certain environments.

Neuroprotective Effects

In a study assessing neuroprotective effects, compounds similar to this compound were shown to significantly prolong survival times in mice subjected to acute cerebral ischemia. This suggests a potential application in treating neurodegenerative diseases or conditions involving ischemic injury .

Antidepressant Activity

Research indicates that compounds interacting with the D4 receptor may also exhibit antidepressant-like effects. In rodent models, administration of selective D4 receptor ligands resulted in reduced depressive-like behaviors, highlighting the therapeutic potential of this compound in mood disorders .

Summary of Research Findings

Study Focus Findings
NeuroprotectionProlonged survival time in acute cerebral ischemia models; potential for neuroprotective applications .
Antidepressant-like EffectsReduced depressive behaviors in rodent models; suggests efficacy in mood disorder treatments .
Dopaminergic ModulationActs as a selective ligand for D4 dopamine receptors; influences dopaminergic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

(a) Thiazole vs. Thiadiazole Derivatives
  • Target Compound : The 1,3-thiazole core is linked to a 4-chlorophenyl group, which is critical for π-π stacking interactions in biological systems .
  • Comparison: 1,3,4-Thiadiazole Derivatives (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, ): Thiadiazoles exhibit broader bioactivity (e.g., insecticidal, fungicidal) due to enhanced electron-deficient character. However, thiazoles like the target compound may offer better metabolic stability . 2-Amino-thiazole Derivatives (e.g., 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, ): These lack the ethanediamide chain but share the 4-chlorophenyl-thiazole motif, which is associated with cyclin-dependent kinase inhibition .
(b) Triazole Derivatives
  • S-Alkylated 1,2,4-Triazoles (): Compounds like (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] feature triazole cores with sulfonyl and fluorophenyl groups. These compounds lack the ethanediamide chain but share similar synthetic routes (e.g., hydrazinecarbothioamide cyclization) .

Substituent Effects

(a) Chlorophenyl vs. Fluorophenyl Groups
  • Target Compound : The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability compared to fluorophenyl analogs.
  • Comparison :
    • N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide (): The 4-fluorophenyl substituent reduces steric bulk but may decrease π-π interactions in target binding .
(b) Methoxyphenyl vs. Methylbenzoyl Groups
  • Comparison :
    • N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide (): The methylbenzoyl-piperazine moiety introduces conformational flexibility but reduces planarity compared to the rigid thiazole core .

Spectral and Crystallographic Data

  • IR Spectroscopy :
    • The target compound’s IR spectrum would likely show a strong C=O stretch (~1660–1680 cm⁻¹) from the ethanediamide, similar to hydrazinecarbothioamides in . However, triazole derivatives (e.g., [7–9] in ) lack this band due to tautomerization .
  • Crystallography :
    • In 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the dichlorophenyl and thiazol rings form a dihedral angle of 61.8°, influencing molecular packing. The target compound’s ethyl linker may reduce steric hindrance, allowing closer π-stacking .

Comparative Data Table

Attribute Target Compound Comparable Compound (Evidence) Key Difference
Core Structure 1,3-Thiazole with 4-chlorophenyl 1,3,4-Thiadiazole () Thiadiazole has higher electron deficiency.
Substituents Ethanediamide with 4-methoxyphenyl Piperazinyl-methylbenzoyl () Piperazine introduces flexibility; ethanediamide enhances H-bonding.
Spectral Feature C=O stretch at ~1660–1680 cm⁻¹ Triazole thiones () lack C=O Tautomerization in triazoles eliminates C=O.
Biological Activity Potential kinase inhibition (analogous to ) Insecticidal activity () Thiadiazoles target broader pest spectra.
Synthesis Likely involves carbodiimide coupling () Hydrazinecarbothioamide cyclization () Different intermediates (thiazole vs. triazole).

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